molecular formula C13H9F2NO2 B8410545 O-phenyl 3,5-difluorophenylcarbamate

O-phenyl 3,5-difluorophenylcarbamate

Cat. No. B8410545
M. Wt: 249.21 g/mol
InChI Key: VQOAKXGCOWYOMF-UHFFFAOYSA-N
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Patent
US05098466

Procedure details

To a solid 100 mg of O-phenyl 3,5-difluorophenylcarbamate 0.7 mL of hydrazine monohydrate was added. After stirring for 3 h at room temperature a white solid is collected by filtration, washed with water and ether. Removal of traces of the solvents in vacuo gives 4-(3,5-difluorophenyl)-semicarbazide: m.p. 177°-179° C.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:18])OC2C=CC=CC=2)[CH:5]=[C:6]([F:8])[CH:7]=1.O.[NH2:20][NH2:21]>>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:18])[NH:20][NH2:21])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(OC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h at room temperature a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
Removal of traces of the solvents in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC(NN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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